molecular formula C10H12BrNO B13617020 2-(5-Bromo-2-methoxyphenyl)azetidine

2-(5-Bromo-2-methoxyphenyl)azetidine

Cat. No.: B13617020
M. Wt: 242.11 g/mol
InChI Key: ACJWGBRUAIOLST-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the bromination of 2-methoxyphenol followed by the formation of the azetidine ring. The synthesis of 5-bromo-2-methoxyphenol can be achieved by acetylation protection of the phenolic hydroxyl group using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder, and finally deacetylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: Azetidines are known for their biological activity and are used as building blocks in the synthesis of pharmaceuticals. The presence of the bromine and methoxy groups can enhance the compound’s pharmacokinetic properties.

    Materials Science: Azetidines can be used in the synthesis of polymers and materials with unique properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with biological targets such as enzymes and receptors. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methoxyphenyl)azetidine is unique due to the presence of the bromine and methoxy groups, which can enhance its chemical reactivity and biological activity. The four-membered azetidine ring also imparts unique properties, such as ring strain, that can be exploited in various applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(11)6-8(10)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

ACJWGBRUAIOLST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCN2

Origin of Product

United States

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